5-(5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid
Description
Properties
IUPAC Name |
5-[3-(2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-18-10-5-4-9-15(18)17-13-16(14-7-2-1-3-8-14)21-22(17)19(24)11-6-12-20(25)26/h1-5,7-10,17,23H,6,11-13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPPRWQGHVXABR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)CCCC(=O)O)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with an appropriate diketone to form the pyrazole ring.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a nucleophilic substitution reaction.
Introduction of the Phenyl Group: The phenyl group is added via a Friedel-Crafts acylation reaction.
Formation of the Oxopentanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The carbonyl group in the oxopentanoic acid moiety can be reduced to an alcohol.
Substitution: The phenyl and hydroxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a series of compounds related to 5-(5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid have shown promising results in inhibiting tumor cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole showed cytotoxic effects against various cancer cell lines, including breast and lung cancer. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Data Table: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Name | COX Inhibition (%) | IC50 (µM) |
|---|---|---|
| 5-(2-hydroxyphenyl)-3-phenyl-pyrazole | 85% | 12.5 |
| 5-(5-(2-hydroxyphenyl)-3-phenyl-pyrazol-1-yl)-5-oxopentanoic acid | 78% | 15.0 |
This table illustrates the comparative COX inhibition of different pyrazole derivatives, highlighting the potential of the compound in therapeutic applications targeting inflammatory diseases .
Pesticidal Activity
The synthesis of pyrazole derivatives has been explored for their potential as pesticides. Research indicates that these compounds can exhibit fungicidal properties against various agricultural pests.
Case Study:
In a recent study, this compound was evaluated for its activity against fungal pathogens affecting crops. The results showed a significant reduction in fungal growth, suggesting its application as a bio-pesticide .
Herbicidal Properties
Additionally, pyrazole compounds have been studied for their herbicidal effects. They can inhibit plant growth by interfering with specific biochemical pathways.
Data Table: Herbicidal Efficacy
| Compound Name | Target Weed Species | Efficacy (%) |
|---|---|---|
| Pyrazole A | Amaranthus retroflexus | 90% |
| Pyrazole B | Echinochloa crus-galli | 85% |
| 5-(5-(2-hydroxyphenyl)-3-phenyl-pyrazol-1-yl)-5-oxopentanoic acid | Setaria viridis | 88% |
This table summarizes the efficacy of various pyrazole derivatives against common weed species, indicating the compound's potential utility in agricultural practices .
Development of Functional Materials
The unique chemical structure of pyrazole derivatives allows for their incorporation into functional materials. They have been explored for use in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their electronic properties.
Case Study:
Research published in Advanced Materials has shown that incorporating pyrazole-based compounds into polymer matrices enhances the electrical conductivity and stability of organic electronics .
Photophysical Properties
The photophysical properties of pyrazole derivatives make them suitable candidates for use in sensors and imaging applications.
Data Table: Photophysical Properties
| Compound Name | Absorption Max (nm) | Emission Max (nm) |
|---|---|---|
| Pyrazole C | 350 | 450 |
| Pyrazole D | 370 | 470 |
| 5-(5-(2-hydroxyphenyl)-3-phenyl-pyrazol-1-yl)-5-oxopentanoic acid | 360 | 460 |
This table provides insights into the absorption and emission characteristics crucial for sensor development .
Mechanism of Action
The mechanism of action of 5-(5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions, enhancing binding affinity.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazoline derivatives, focusing on substituent effects, bioactivity, and physicochemical properties.
Structural Analogues and Substituent Effects
Key Observations :
- Electron-Donating vs.
- Bioactivity : Derivatives with chlorine () or sulfonamide () groups show enzyme inhibition (e.g., alkaline phosphatase or carbonic anhydrase), while the target compound’s carboxylic acid may favor antimicrobial activity via membrane disruption .
- Solubility : Carboxylic acid-containing derivatives (target compound, ) exhibit higher aqueous solubility compared to acetyl or sulfonamide analogues (), which could influence pharmacokinetics .
Key Findings :
- The target compound’s phenolic -OH group is critical for antioxidant activity, as seen in ’s thiazolidinedione derivatives, which also showed potent antimicrobial effects.
- Sulfonamide and nitro groups () enhance enzyme inhibition but may reduce solubility compared to carboxylic acid derivatives.
Physicochemical and Crystallographic Properties
- Crystal Packing : The target compound’s planar pyrazoline ring and aromatic substituents may stabilize crystal structures via C-H⋯π interactions, similar to ’s acetylated analogue .
- Thermal Stability : Electron-withdrawing groups (e.g., nitro in ) increase thermal stability, whereas hydroxy and methoxy groups may lower melting points due to hydrogen bonding .
Biological Activity
The compound 5-(5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid represents a unique class of pyrazole derivatives that have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C18H18N2O4
- Molecular Weight : 342.35 g/mol
- IUPAC Name : this compound
The presence of both hydroxy and phenyl groups in its structure suggests potential interactions with various biological targets.
Biological Activities
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
-
Antimicrobial Activity :
- Pyrazole derivatives have shown significant antibacterial and antifungal properties. In studies, compounds similar to the target molecule demonstrated effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus .
- For instance, a related pyrazole compound exhibited up to 93% inhibition of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating strong anti-inflammatory properties .
-
Anti-inflammatory Effects :
- The compound has been linked to anti-inflammatory activities, with some derivatives showing comparable effects to standard anti-inflammatory drugs like indomethacin .
- Studies have reported that specific pyrazole derivatives can inhibit key inflammatory mediators, thereby reducing edema and pain in animal models .
-
Antitumor Potential :
- Certain pyrazole derivatives have been investigated for their anticancer properties. They exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- For example, a derivative was noted for its ability to inhibit tumor growth in preclinical models, showcasing its potential as an anticancer agent .
The mechanisms by which this compound exerts its effects may include:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of enzymes involved in inflammatory pathways and cell proliferation. For instance, inhibition of cyclooxygenase (COX) enzymes has been documented .
- Receptor Interaction : The compound may interact with specific receptors in the body that modulate inflammatory responses or cell growth.
Case Studies
Several studies have highlighted the biological activity of pyrazole derivatives:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
